In-Depth Technical Guide: The Mechanism of Action of Metosulam on Acetolactate Synthase
In-Depth Technical Guide: The Mechanism of Action of Metosulam on Acetolactate Synthase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metosulam is a triazolopyrimidine sulfonanilide herbicide that effectively controls a broad spectrum of weeds.[1] Its mode of action is the specific inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][3] This enzyme is pivotal in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for protein synthesis and overall plant growth.[1][4] As this pathway is absent in animals, ALS inhibitors like Metosulam exhibit low mammalian toxicity, making them valuable agricultural tools.[5] This guide provides a detailed technical overview of the mechanism of action of Metosulam on acetolactate synthase, focusing on its inhibition kinetics, binding interactions, and the experimental protocols used for its characterization.
Metosulam's Inhibition of Acetolactate Synthase: A Quantitative Perspective
Metosulam is a potent inhibitor of acetolactate synthase. Its efficacy is demonstrated by low inhibition constants (Ki) and 50% inhibitory concentrations (IC50). The inhibition of ALS by triazolopyrimidine herbicides, the class to which Metosulam belongs, has been described as a mixed-type inhibition with respect to the substrate pyruvate (B1213749).
Table 1: Quantitative Inhibition Data for Metosulam against Acetolactate Synthase
| Species | Enzyme Form | Inhibition Parameter | Value (nM) | Reference(s) |
| Aspergillus fumigatus | Wild-Type | Ki | 1.4 ± 0.2 | [6] |
| Candida albicans | Wild-Type | Ki | ~3.6 | |
| Arabidopsis thaliana | W574L Mutant | Ki | >10,000 |
The Molecular Basis of Metosulam's Action: Binding Site Interactions
The specific and potent inhibition of ALS by Metosulam is attributed to its precise interactions with the amino acid residues lining the herbicide-binding pocket of the enzyme. The crystal structure of Metosulam in complex with Candida albicans acetohydroxyacid synthase (PDB ID: 6DER) provides critical insights into these interactions.[6]
Metosulam binds in a channel that leads to the active site, thereby preventing the substrate from accessing the catalytic machinery.[7] The triazolopyrimidine moiety of Metosulam is positioned deep within the binding pocket, forming key interactions with the surrounding amino acid residues.
Key Interacting Residues in Candida albicans AHAS (PDB: 6DER):
A detailed analysis of the crystal structure reveals several amino acid residues that form close contacts with the Metosulam molecule. These interactions, which include hydrogen bonds and van der Waals forces, are crucial for the stable binding of the inhibitor. The specific residues and their distances to the Metosulam molecule are outlined below.
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Hydrogen Bonds: Specific polar contacts between Metosulam and the enzyme contribute significantly to its binding affinity.
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Hydrophobic Interactions: Non-polar residues in the binding pocket create a hydrophobic environment that accommodates the aromatic rings of Metosulam, further stabilizing the complex.
Mutations in the genes encoding for ALS can lead to amino acid substitutions in the herbicide-binding site, which can significantly reduce the binding affinity of Metosulam and confer resistance.[8] For example, the W574L mutation in Arabidopsis thaliana ALS dramatically increases the Ki value for Metosulam, rendering the herbicide ineffective.
Signaling Pathway of ALS Inhibition and its Consequences
The inhibition of acetolactate synthase by Metosulam initiates a cascade of events within the plant, ultimately leading to its death. The primary mechanism is the depletion of branched-chain amino acids, which are vital for protein synthesis and cell division.
Detailed Experimental Protocols
The following protocols provide a framework for the in vitro assessment of Metosulam's inhibitory effect on acetolactate synthase.
In Vitro Acetolactate Synthase (ALS) Inhibition Assay
This protocol outlines the procedure for determining the IC50 value of Metosulam against ALS extracted from plant or fungal sources.
Materials:
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Plant or fungal tissue
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Extraction Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.5), 1 mM EDTA, 10 mM cysteine, 10% (v/v) glycerol
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Assay Buffer: 50 mM potassium phosphate buffer (pH 7.0), 10 mM MgCl2, 1 mM thiamine (B1217682) pyrophosphate (TPP), 10 µM FAD
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Substrate Solution: 100 mM sodium pyruvate in assay buffer
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Metosulam stock solution in a suitable solvent (e.g., DMSO) and serial dilutions
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Stopping Solution: 3 N H2SO4
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Colorimetric Reagents:
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Creatine (B1669601) solution (0.5% w/v in water)
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α-Naphthol solution (5% w/v in 2.5 N NaOH, freshly prepared)
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-
Microplate reader or spectrophotometer
Procedure:
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Enzyme Extraction:
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Homogenize fresh or frozen tissue in ice-cold extraction buffer.
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Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
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Collect the supernatant containing the crude ALS enzyme extract.
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Assay Procedure:
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In a microplate well or microcentrifuge tube, combine 50 µL of the enzyme extract with 50 µL of the appropriate Metosulam dilution (or assay buffer for the control).
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Pre-incubate the mixture at 37°C for 10 minutes.
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Initiate the reaction by adding 100 µL of the pyruvate substrate solution.
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Incubate the reaction mixture at 37°C for 60 minutes.
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-
Colorimetric Detection (Voges-Proskauer Reaction):
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Stop the reaction by adding 50 µL of 3 N H2SO4. This also initiates the decarboxylation of acetolactate to acetoin.
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Incubate at 60°C for 15 minutes to ensure complete conversion to acetoin.
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Add 100 µL of the creatine solution to each well.
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Add 100 µL of the freshly prepared α-naphthol solution.
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Incubate at room temperature for 30 minutes to allow for color development.
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Measure the absorbance of the resulting colored complex at 530 nm.
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Data Analysis:
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Calculate the percentage of ALS inhibition for each Metosulam concentration relative to the control.
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Plot the percentage of inhibition against the logarithm of the Metosulam concentration.
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Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) from the curve using non-linear regression analysis.
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Conclusion
Metosulam is a highly effective inhibitor of acetolactate synthase, a key enzyme in the biosynthesis of essential branched-chain amino acids in plants and microorganisms. Its potent inhibitory activity is a result of its specific binding to the herbicide-binding pocket of the enzyme, which blocks substrate access and disrupts the catalytic cycle. Understanding the detailed mechanism of action, including the quantitative aspects of inhibition and the specific molecular interactions, is crucial for the development of new and more effective herbicides and for managing the evolution of herbicide resistance in weed populations. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of Metosulam and other ALS inhibitors.
References
- 1. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 2. iris.cnr.it [iris.cnr.it]
- 3. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
- 4. ebi.ac.uk [ebi.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Structural basis of resistance to herbicides that target acetohydroxyacid synthase - PMC [pmc.ncbi.nlm.nih.gov]
